molecular formula C23H22ClN5O3 B13377225 Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B13377225
M. Wt: 451.9 g/mol
InChI Key: ONVAYMFNDHCZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetraazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butylphenyl and chlorobenzoyl groups. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its tetraazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

IUPAC Name

methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H22ClN5O3/c1-23(2,3)15-9-5-13(6-10-15)19-17(20(30)14-7-11-16(24)12-8-14)18(21(31)32-4)25-22-26-27-28-29(19)22/h5-12,19H,1-4H3,(H,25,26,28)

InChI Key

ONVAYMFNDHCZNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.